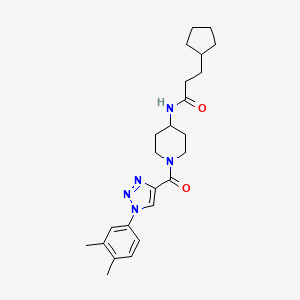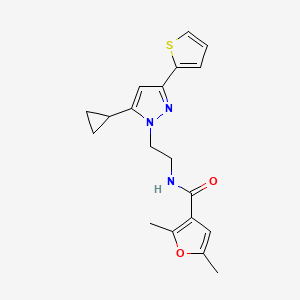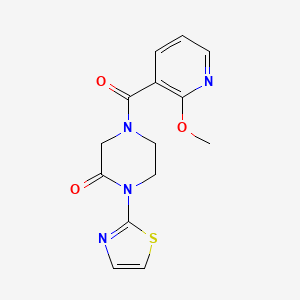
4-amino-N~5~-cyclopentyl-N~3~-isopropylisothiazole-3,5-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-N~5~-cyclopentyl-N~3~-isopropylisothiazole-3,5-dicarboxamide, commonly known as AITC, is a synthetic compound that has been widely used in scientific research. This compound has been studied for its potential as an anti-cancer drug, as well as its effects on the central nervous system. In
作用機序
The mechanism of action of AITC is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. AITC has also been shown to activate the p38 MAPK signaling pathway, which is involved in the regulation of cell survival and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that AITC can induce apoptosis in cancer cells by activating the caspase cascade, a series of enzymes that are involved in programmed cell death. AITC has also been shown to inhibit the growth and proliferation of cancer cells by inhibiting the activity of certain enzymes involved in cell growth and proliferation. In addition, AITC has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using AITC in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. AITC is also relatively stable, which makes it easy to handle and store. However, one limitation of using AITC in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
将来の方向性
There are many potential future directions for research on AITC. One area of research could focus on the development of more effective synthesis methods for AITC. Another area of research could focus on the development of AITC as a potential anti-cancer drug, including studies on its efficacy and safety in animal models and clinical trials. In addition, future research could explore the potential use of AITC in the treatment of other diseases, such as depression and anxiety.
合成法
AITC can be synthesized using a variety of methods, including the reaction of 2-aminothiazole with cyclopentanone and isopropyl isocyanate. This reaction produces the intermediate compound N-(cyclopentyl)isourea, which can then be reacted with 2-amino-5-chlorobenzothiazole to produce AITC. Other methods of synthesis include the reaction of 2-aminothiazole with cyclopentanone and isopropyl isothiocyanate, or the reaction of 2-amino-5-chlorobenzothiazole with cyclopentanone and isopropyl isocyanate.
科学的研究の応用
AITC has been extensively studied for its potential as an anti-cancer drug. Studies have shown that AITC can induce apoptosis, or programmed cell death, in cancer cells. AITC has also been shown to inhibit the growth and proliferation of cancer cells, and to have anti-inflammatory effects. In addition, AITC has been studied for its effects on the central nervous system, including its potential as a treatment for depression and anxiety.
特性
IUPAC Name |
4-amino-5-N-cyclopentyl-3-N-propan-2-yl-1,2-thiazole-3,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-7(2)15-12(18)10-9(14)11(20-17-10)13(19)16-8-5-3-4-6-8/h7-8H,3-6,14H2,1-2H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNHMWNRRPTESE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NSC(=C1N)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N~5~-cyclopentyl-N~3~-isopropylisothiazole-3,5-dicarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Butylsulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2791070.png)


![1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B2791073.png)
![3,3-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]butanamide](/img/structure/B2791077.png)

![2-[[6-Bromo-3-(6-bromo-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]amino]ethanol](/img/structure/B2791079.png)



![1-(Chloromethyl)-3-(2-fluoro-4-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2791090.png)
![ethyl (1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)carbamate](/img/structure/B2791091.png)